molecular formula C13H11N3O3S2 B485760 N-{[2-(4-hydroxybenzoyl)hydrazino]carbothioyl}-2-thiophenecarboxamide CAS No. 497060-23-8

N-{[2-(4-hydroxybenzoyl)hydrazino]carbothioyl}-2-thiophenecarboxamide

Cat. No.: B485760
CAS No.: 497060-23-8
M. Wt: 321.4g/mol
InChI Key: WOYGPOJNRRXKKS-UHFFFAOYSA-N
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Description

N-{[2-(4-hydroxybenzoyl)hydrazino]carbothioyl}-2-thiophenecarboxamide is a complex organic compound with a molecular formula of C13H11N3O3S2 This compound is characterized by the presence of a thiophene ring, a hydroxybenzoyl group, and a hydrazino carbothioyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-hydroxybenzoyl)hydrazino]carbothioyl}-2-thiophenecarboxamide typically involves the reaction of 4-hydroxybenzoyl hydrazine with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using recrystallization techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification methods such as chromatography and crystallization are employed to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-hydroxybenzoyl)hydrazino]carbothioyl}-2-thiophenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The hydrazino group can be reduced to form an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

N-{[2-(4-hydroxybenzoyl)hydrazino]carbothioyl}-2-thiophenecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-{[2-(4-hydroxybenzoyl)hydrazino]carbothioyl}-2-thiophenecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact pathways and molecular targets are still under investigation, but its ability to interact with biological macromolecules makes it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    N-{[2-(4-hydroxybenzoyl)hydrazino]carbothioyl}-2-furanecarboxamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-{[2-(4-hydroxybenzoyl)hydrazino]carbothioyl}-2-pyridinecarboxamide: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

N-{[2-(4-hydroxybenzoyl)hydrazino]carbothioyl}-2-thiophenecarboxamide is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it distinct from its analogs with different heterocyclic rings.

Properties

IUPAC Name

N-[[(4-hydroxybenzoyl)amino]carbamothioyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S2/c17-9-5-3-8(4-6-9)11(18)15-16-13(20)14-12(19)10-2-1-7-21-10/h1-7,17H,(H,15,18)(H2,14,16,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYGPOJNRRXKKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC(=S)NNC(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101147442
Record name 4-Hydroxybenzoic acid 2-[[(2-thienylcarbonyl)amino]thioxomethyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101147442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49821274
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

497060-23-8
Record name 4-Hydroxybenzoic acid 2-[[(2-thienylcarbonyl)amino]thioxomethyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=497060-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxybenzoic acid 2-[[(2-thienylcarbonyl)amino]thioxomethyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101147442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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